molecular formula C9H11BrO2S B12075414 4-Bromo-5-butylthiophene-2-carboxylic acid

4-Bromo-5-butylthiophene-2-carboxylic acid

Cat. No.: B12075414
M. Wt: 263.15 g/mol
InChI Key: JCHBNKLRAWJYOY-UHFFFAOYSA-N
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Description

4-Bromo-5-butylthiophene-2-carboxylic acid is an organic compound with the molecular formula C9H11BrO2S It belongs to the class of thiophene carboxylic acids, which are characterized by a thiophene ring bearing a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-butylthiophene-2-carboxylic acid typically involves the bromination of 5-butylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-butylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

4-Bromo-5-butylthiophene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-butylthiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methylthiophene-2-carboxylic acid
  • 4-Bromo-5-ethylthiophene-2-carboxylic acid
  • 4-Bromo-5-propylthiophene-2-carboxylic acid

Uniqueness

4-Bromo-5-butylthiophene-2-carboxylic acid is unique due to its butyl side chain, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

4-bromo-5-butylthiophene-2-carboxylic acid

InChI

InChI=1S/C9H11BrO2S/c1-2-3-4-7-6(10)5-8(13-7)9(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

JCHBNKLRAWJYOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(S1)C(=O)O)Br

Origin of Product

United States

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